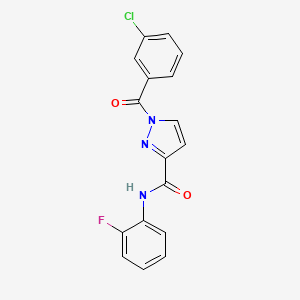
1-(3-chlorobenzoyl)-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorobenzoyl)-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the pyrazole family. It is also known as CFPC or CFPCO and has been widely studied for its potential use in various scientific research applications.
Scientific Research Applications
Synthesis and Analytical Characterization
- A study by McLaughlin et al. (2016) discusses the identification and analytical characterization of a related compound, highlighting the importance of accurate identification in the field of synthetic cannabinoids. This research is crucial for understanding the chemical properties and potential applications of such compounds in scientific research (McLaughlin et al., 2016).
Structural and Chemical Analysis
- Research by Jasinski et al. (2012) involves the synthesis and characterization of pyrazoline derivatives, demonstrating the utility of these compounds in structural chemistry and their potential for various scientific applications (Jasinski et al., 2012).
Synthetic Strategy and Medicinal Chemistry
- Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, highlighting their significance as building blocks in medicinal chemistry, which may be relevant for similar compounds like 1-(3-chlorobenzoyl)-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide (Surmont et al., 2011).
Cytotoxicity and Potential Therapeutic Applications
- Hassan et al. (2014) investigated the cytotoxic activity of pyrazole derivatives against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential therapeutic applications in oncology (Hassan et al., 2014).
Antimicrobial Activities
- Ragavan et al. (2010) synthesized novel pyrazole derivatives and screened them for antibacterial and antifungal activities, indicating potential applications in addressing microbial infections (Ragavan et al., 2010).
Polymer Science Applications
- A study by Mikroyannidis (1997) focused on the synthesis of polyamides and polyimides containing pyrazoline moieties, illustrating the compound's relevance in the field of polymer science and material engineering (Mikroyannidis, 1997).
properties
IUPAC Name |
1-(3-chlorobenzoyl)-N-(2-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O2/c18-12-5-3-4-11(10-12)17(24)22-9-8-15(21-22)16(23)20-14-7-2-1-6-13(14)19/h1-10H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCXLKBAHLAWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(C=C2)C(=O)C3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-4-isopropyl-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5562304.png)
![6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562307.png)
![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)
![5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile](/img/structure/B5562342.png)
![4-[3-(3-nitrophenyl)acryloyl]morpholine](/img/structure/B5562350.png)

![5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5562372.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)
![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)
![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)
![ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)
![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)
![3-ethyl-8-[4-(4-methoxyphenyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562406.png)